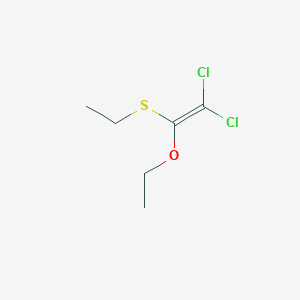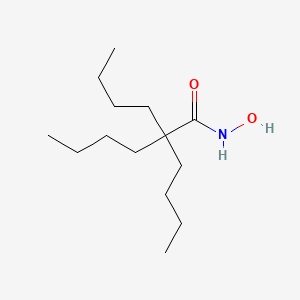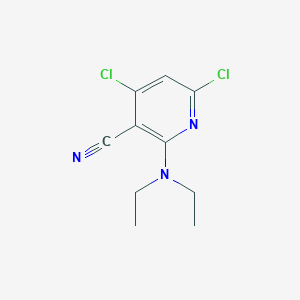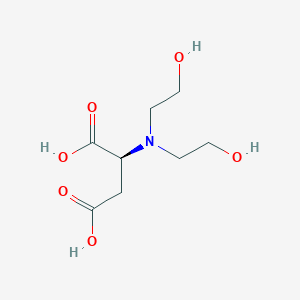
1-(Decyloxy)-2-isocyanatobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Decyloxy)-2-isocyanatobenzene is an organic compound characterized by the presence of a decyloxy group attached to a benzene ring, which also bears an isocyanate functional group
準備方法
The synthesis of 1-(Decyloxy)-2-isocyanatobenzene typically involves the reaction of 1-(decyloxy)-2-nitrobenzene with a reducing agent to form the corresponding amine, followed by treatment with phosgene or a similar reagent to introduce the isocyanate group. The reaction conditions often require careful control of temperature and the use of inert atmospheres to prevent unwanted side reactions.
Synthetic Route:
Reduction of 1-(decyloxy)-2-nitrobenzene: This step involves the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents.
Formation of the isocyanate group: The resulting amine is then treated with phosgene or a phosgene equivalent under controlled conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with additional steps to ensure purity and yield optimization. Techniques such as continuous flow reactors and advanced purification methods may be employed.
化学反応の分析
1-(Decyloxy)-2-isocyanatobenzene undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Polymerization: The isocyanate group can react with polyols to form polyurethanes, which are valuable materials in the production of foams, elastomers, and coatings.
Common Reagents and Conditions:
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Polyols: Used in the formation of polyurethanes.
Major Products:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Polyurethanes: Formed from the reaction with polyols.
科学的研究の応用
1-(Decyloxy)-2-isocyanatobenzene has several applications in scientific research:
Materials Science: Used in the synthesis of advanced materials such as polyurethanes, which have applications in coatings, adhesives, and foams.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biological Research: Potential use in the development of bioactive compounds and drug delivery systems.
Industrial Applications: Utilized in the production of specialty chemicals and polymers.
作用機序
The mechanism of action of 1-(Decyloxy)-2-isocyanatobenzene primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of ureas, carbamates, and other derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
類似化合物との比較
1-(Decyloxy)-2-isocyanatobenzene can be compared with other isocyanate-containing compounds such as:
Phenyl isocyanate: Similar in reactivity but lacks the decyloxy group, which can influence solubility and reactivity.
Hexyl isocyanate: Contains a shorter alkyl chain, affecting its physical properties and applications.
Octyl isocyanate: Intermediate in chain length, offering a balance between reactivity and physical properties.
Uniqueness: The presence of the decyloxy group in this compound imparts unique solubility and reactivity characteristics, making it suitable for specific applications where longer alkyl chains are beneficial.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical properties and reactivity make it a valuable building block for the synthesis of advanced materials and bioactive compounds. Further research into its applications and mechanisms of action will continue to uncover new uses and benefits of this intriguing compound.
特性
CAS番号 |
55792-41-1 |
|---|---|
分子式 |
C17H25NO2 |
分子量 |
275.4 g/mol |
IUPAC名 |
1-decoxy-2-isocyanatobenzene |
InChI |
InChI=1S/C17H25NO2/c1-2-3-4-5-6-7-8-11-14-20-17-13-10-9-12-16(17)18-15-19/h9-10,12-13H,2-8,11,14H2,1H3 |
InChIキー |
TVPLEMAWBVHZAR-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCOC1=CC=CC=C1N=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzene, [(2,2-dibromocyclopropyl)thio]-](/img/structure/B14645256.png)

![1,3-Bis[(oxiran-2-yl)methyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B14645268.png)









![1,1'-[Propane-1,3-diylbis(oxy)]bis(3,4-dibromo-2-chlorobenzene)](/img/structure/B14645346.png)

